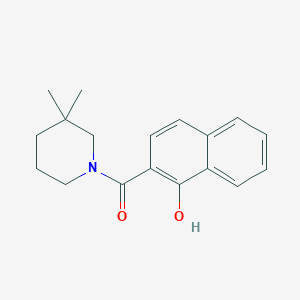![molecular formula C14H17N3O B7577974 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine, commonly known as MOQA, is a chemical compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
MOQA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. MOQA has been used as a tool compound to study the function of this receptor and its role in various physiological processes. Additionally, MOQA has been studied for its potential use as a fluorescent probe for imaging applications.
Mechanism of Action
MOQA binds to the 5-HT2A receptor with high affinity and acts as a partial agonist. It has been shown to induce a conformational change in the receptor, leading to the activation of downstream signaling pathways. The exact mechanism of action of MOQA is not fully understood, but it is thought to modulate the activity of the receptor in a complex manner.
Biochemical and Physiological Effects:
MOQA has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and perception. Additionally, MOQA has been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
MOQA has several advantages for use in lab experiments. It has high affinity for the 5-HT2A receptor, which makes it a useful tool compound for studying the function of this receptor. Additionally, MOQA has been shown to have low toxicity and is relatively easy to synthesize. However, there are also limitations to the use of MOQA in lab experiments. Its partial agonist activity can make it difficult to interpret results, and its effects may be influenced by factors such as the dose used and the experimental conditions.
Future Directions
There are several potential future directions for research on MOQA. One area of interest is the development of more potent and selective compounds that can be used as tools for studying the function of the 5-HT2A receptor. Additionally, MOQA and related compounds may have potential therapeutic applications for the treatment of psychiatric disorders such as depression and anxiety. Further studies are needed to fully understand the mechanism of action of MOQA and its potential applications in scientific research and medicine.
In conclusion, MOQA is a chemical compound that has been studied for its potential applications in scientific research. It has affinity for the 5-HT2A receptor and has been used as a tool compound to study the function of this receptor. MOQA has several advantages for use in lab experiments, but also has limitations that must be considered. Further research is needed to fully understand the potential applications of MOQA in scientific research and medicine.
Synthesis Methods
MOQA can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the oxazole ring, followed by the formation of the quinoline ring. The final step involves the introduction of the amine group to the quinoline ring. The yield of the synthesis process is moderate, and the purity of the final product can be improved through purification techniques such as column chromatography.
properties
IUPAC Name |
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-6-13(16-18-10)9-17-8-12(15)7-11-4-2-3-5-14(11)17/h2-6,12H,7-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGNCWDPXCVNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CC(CC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1-Aminoethyl)piperidin-1-yl]-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7577896.png)
![1-(4-Chlorophenyl)-2-[(2,4-dimethylcyclohexyl)amino]ethanol](/img/structure/B7577902.png)
![4-Fluoro-3-[(2-methyl-2-methylsulfonylpropanoyl)amino]benzoic acid](/img/structure/B7577915.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(5-bromopyridin-2-yl)methanone](/img/structure/B7577935.png)
![6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7577945.png)

![2-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B7577963.png)
![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)

![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)
![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)
